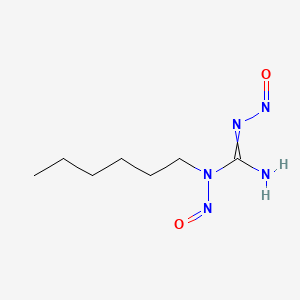
1-Hexyl-1,2-dinitrosoguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-1,2-dinitrosoguanidine is an organic compound with the molecular formula C7H15N5O3 It is a derivative of guanidine, characterized by the presence of nitroso and nitro functional groups
Méthodes De Préparation
The synthesis of 1-Hexyl-1,2-dinitrosoguanidine typically involves the reaction of hexylamine with nitrous acid, followed by nitration. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Hexyl-1,2-dinitrosoguanidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amines.
Substitution: The nitroso and nitro groups can be substituted with other functional groups under appropriate conditions, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Hexyl-1,2-dinitrosoguanidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies, such as enzyme inhibition assays.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain diseases where nitroso compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including explosives and propellants due to its energetic properties.
Mécanisme D'action
The mechanism by which 1-Hexyl-1,2-dinitrosoguanidine exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The nitroso and nitro groups play a crucial role in these interactions, often leading to the formation of reactive intermediates that can modify biological molecules. The pathways involved may include oxidative stress, signal transduction, and metabolic regulation.
Comparaison Avec Des Composés Similaires
1-Hexyl-1,2-dinitrosoguanidine can be compared with other similar compounds, such as:
1-Hexyl-2-nitro-1-nitrosoguanidine: This compound has a similar structure but differs in the position of the nitro group, leading to different chemical and biological properties.
1-Hexyl-3-nitro-1-nitrosoguanidine: Another isomer with distinct reactivity and applications.
N-hexyl-N’-nitro-N-nitrosoguanidine: A related compound with variations in the substitution pattern on the guanidine core.
Propriétés
Numéro CAS |
64457-62-1 |
|---|---|
Formule moléculaire |
C7H15N5O2 |
Poids moléculaire |
201.23 g/mol |
Nom IUPAC |
1-hexyl-1,2-dinitrosoguanidine |
InChI |
InChI=1S/C7H15N5O2/c1-2-3-4-5-6-12(11-14)7(8)9-10-13/h2-6H2,1H3,(H2,8,9,13) |
Clé InChI |
MFPYYIGTHHXNNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(C(=NN=O)N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
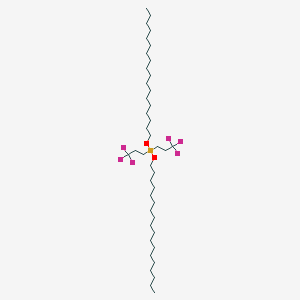
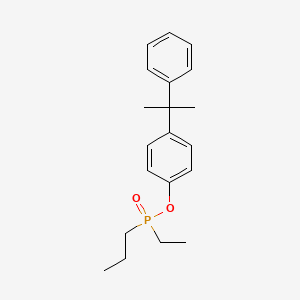
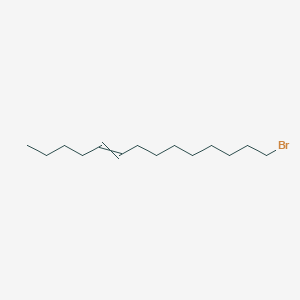
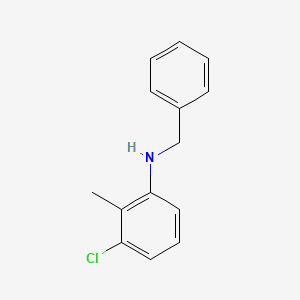
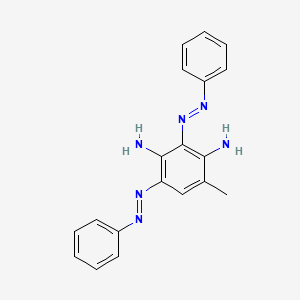
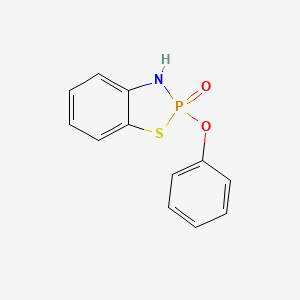
![Benzene, 1,1'-[butylidenebis(thio)]bis-](/img/structure/B14507438.png)
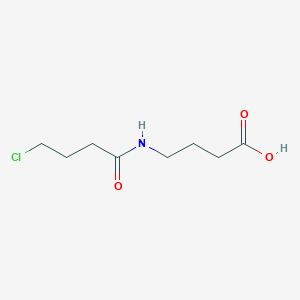
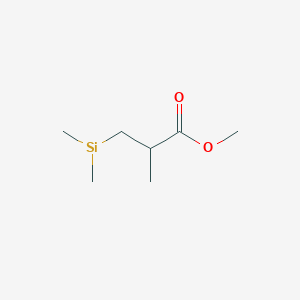
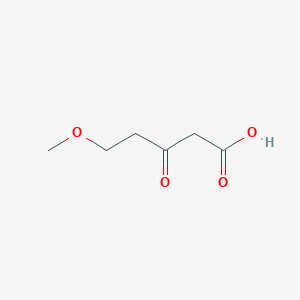
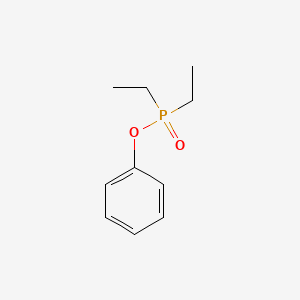
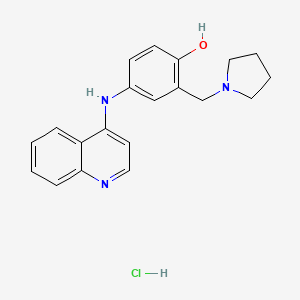
![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)
